2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14INO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-iodoacetophenone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom may play a crucial role in binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(4-Chlorophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(4-Fluorophenyl)ethyl]amino}ethan-1-ol
Uniqueness
2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for radiolabeling, making it valuable for specific applications in imaging and diagnostics.
Properties
Molecular Formula |
C10H14INO |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2-[1-(4-iodophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14INO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
ILSYOFTWJTVOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NCCO |
Origin of Product |
United States |
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